molecular formula C13H17N3 B295284 N,N-diethyl-2-methyl-4-quinazolinamine

N,N-diethyl-2-methyl-4-quinazolinamine

Cat. No. B295284
M. Wt: 215.29 g/mol
InChI Key: MQUFDVBSDSPMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-methyl-4-quinazolinamine (DEMQ) is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of quinazoline derivatives and has been found to have several interesting properties that make it an attractive candidate for various applications.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-methyl-4-quinazolinamine is not fully understood, but it is believed to interact with certain proteins and enzymes in the body, leading to changes in their activity and function. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N,N-diethyl-2-methyl-4-quinazolinamine has been found to have several biochemical and physiological effects in the body. It has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, in the brain. It has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

N,N-diethyl-2-methyl-4-quinazolinamine has several advantages for use in lab experiments, including its high stability and solubility in water and organic solvents. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N,N-diethyl-2-methyl-4-quinazolinamine is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N,N-diethyl-2-methyl-4-quinazolinamine, including its potential use in the development of new drugs for the treatment of various diseases. It may also be used as a tool for studying the activity of certain enzymes and proteins in the body. Further research is needed to fully understand the mechanism of action of N,N-diethyl-2-methyl-4-quinazolinamine and its potential applications in scientific research.

Synthesis Methods

The synthesis of N,N-diethyl-2-methyl-4-quinazolinamine can be achieved through several methods, including the reaction of 2-methyl-4-aminobenzoic acid with diethyl carbonate, followed by reduction with sodium borohydride. Another method involves the reaction of 2-methyl-4-aminobenzoic acid with diethyl sulfate, followed by reduction with sodium borohydride.

Scientific Research Applications

N,N-diethyl-2-methyl-4-quinazolinamine has been used in scientific research for various applications, including as a fluorescent probe for the detection of metal ions. It has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N,N-diethyl-2-methylquinazolin-4-amine

InChI

InChI=1S/C13H17N3/c1-4-16(5-2)13-11-8-6-7-9-12(11)14-10(3)15-13/h6-9H,4-5H2,1-3H3

InChI Key

MQUFDVBSDSPMEU-UHFFFAOYSA-N

SMILES

CCN(CC)C1=NC(=NC2=CC=CC=C21)C

Canonical SMILES

CCN(CC)C1=NC(=NC2=CC=CC=C21)C

Origin of Product

United States

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